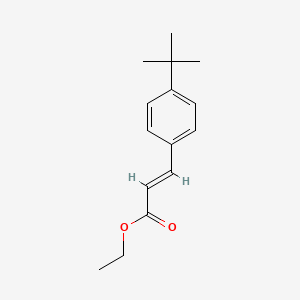

4-tert-Butylcinnamic acid ethyl ester

描述

属性

IUPAC Name |

ethyl (E)-3-(4-tert-butylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOOCBARRHHHBD-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207178 | |

| Record name | Ethyl (2E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158010-17-4 | |

| Record name | Ethyl (2E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158010-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butylcinnamic Acid Ethyl Ester

Established Synthetic Pathways to 4-tert-Butylcinnamic Acid Ethyl Ester

The formation of this compound from its corresponding carboxylic acid is primarily achieved through esterification reactions. Established methods such as Fischer-Speier and Steglich esterification are commonly employed, with ongoing research focused on optimizing these processes for improved efficiency and sustainability.

Esterification Reactions and Optimizations (e.g., Steglich Esterification)

Fischer-Speier Esterification: This acid-catalyzed reaction represents a direct and fundamental method for ester synthesis. The reaction involves heating 4-tert-butylcinnamic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product, typically by removing the water formed during the reaction or by using a large excess of the alcohol. youtube.comresearchgate.net

Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. wikipedia.orggoogle.com This reaction utilizes a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). longdom.orgorgsyn.org The reaction proceeds at room temperature and is highly efficient, even for sterically hindered alcohols. wikipedia.org A key advantage of the Steglich esterification is the in situ activation of the carboxylic acid, which avoids the need to prepare more reactive derivatives like acid chlorides. google.com A greener modification of the Steglich esterification has been developed using acetonitrile (B52724) as a solvent and EDC as the coupling agent, allowing for high yields in a shorter reaction time and with easier purification. orgsyn.org

| Esterification Method | Reagents | General Conditions | Advantages | Disadvantages |

| Fischer-Speier | 4-tert-Butylcinnamic acid, Ethanol, Strong acid catalyst (e.g., H₂SO₄) | Heating under reflux | Inexpensive reagents | Reversible, requires excess alcohol or water removal, harsh conditions |

| Steglich | 4-tert-Butylcinnamic acid, Ethanol, DCC or EDC, DMAP (catalyst) | Room temperature, inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, suitable for sensitive substrates | Use of expensive and potentially allergenic reagents (DCC) |

Novel Synthetic Routes and Green Chemistry Approaches

In addition to traditional esterification, other synthetic strategies can be employed to construct the this compound framework, often with a focus on green chemistry principles.

Knoevenagel Condensation: The Doebner modification of the Knoevenagel condensation provides a route to cinnamic acids by reacting an aromatic aldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) and piperidine. wikipedia.orgchem-station.com In this case, 4-tert-butylbenzaldehyde (B1265539) would be reacted with malonic acid, followed by esterification of the resulting 4-tert-butylcinnamic acid. researchgate.net Green variations of this reaction have been developed using environmentally benign catalysts and solvent-free conditions. tue.nl

Perkin Reaction: This reaction offers another pathway to α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde (4-tert-butylbenzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of the sodium or potassium salt of the acid (sodium acetate). longdom.orgbyjus.com The resulting 4-tert-butylcinnamic acid would then be esterified.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis provides a logical approach to designing a synthesis by breaking down the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered, focusing on the formation of the carbon-carbon double bond.

Heck Reaction Approach: One common disconnection is across the double bond, suggesting a palladium-catalyzed Heck reaction. This would involve the coupling of an aryl halide, such as 4-bromo-tert-butylbenzene or 4-iodo-tert-butylbenzene, with ethyl acrylate (B77674) in the presence of a palladium catalyst and a base. tue.nl This method is highly versatile and tolerates a wide range of functional groups.

Wittig Reaction Approach: An alternative disconnection at the double bond points to a Wittig reaction. This synthesis would involve the reaction of 4-tert-butylbenzaldehyde with a phosphorus ylide, specifically ethyl (triphenylphosphoranylidene)acetate. The Wittig reaction is a powerful tool for alkene synthesis with good control over the location of the double bond.

Chemical Reactivity and Derivatization Strategies for this compound

The chemical reactivity of this compound is dictated by its two main functional components: the ester group and the substituted aromatic ring.

Reactions Involving the Ester Functionality (e.g., Hydrolysis, Transesterification, Grignard Reactions)

Hydrolysis: The ethyl ester can be hydrolyzed back to the parent 4-tert-butylcinnamic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is an equilibrium process. chemguide.co.uk Alkaline hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. chemguide.co.uk

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by either an acid or a base and involves reacting the ethyl ester with an excess of another alcohol (e.g., methanol (B129727) to form the methyl ester). google.comnih.gov

Grignard Reactions: The ester functionality can react with Grignard reagents (organomagnesium halides). This reaction typically involves the addition of two equivalents of the Grignard reagent to the ester carbonyl. The initial nucleophilic attack forms a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comadichemistry.com

Modifications of the tert-Butylphenyl Moiety

The tert-butylphenyl group can also undergo chemical transformations, primarily through electrophilic aromatic substitution reactions. The bulky tert-butyl group is an ortho-, para-directing activator, though steric hindrance can favor para-substitution.

Friedel-Crafts Reactions: While the aromatic ring is activated by the alkyl group, the presence of the deactivating α,β-unsaturated ester group can make Friedel-Crafts alkylation and acylation challenging. However, under forcing conditions, further substitution on the aromatic ring could potentially be achieved. masterorganicchemistry.commt.com

Transformations of the Cinnamoyl Double Bond

The cinnamoyl double bond in this compound is a key functional group that readily undergoes a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with modified properties and potential applications. The electron-withdrawing nature of the adjacent carbonyl group influences the reactivity of the alkene, making it susceptible to addition reactions. Key transformations include hydrogenation, dihydroxylation, and epoxidation.

Hydrogenation

Hydrogenation of the cinnamoyl double bond in this compound leads to the formation of 4-tert-butyl-3-phenylpropionic acid ethyl ester, effectively saturating the alkene to a single bond. This transformation is typically achieved through catalytic hydrogenation. A common method involves the use of sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst. oc-praktikum.de

A representative procedure for a similar substrate, cinnamic acid ethyl ester, involves dissolving the ester and nickel(II) chloride hexahydrate in ethanol. oc-praktikum.de Sodium borohydride is then added portion-wise while maintaining the temperature at 20°C with an ice bath. oc-praktikum.de After the addition is complete, the reaction mixture is stirred at an elevated temperature, for instance 50°C, for a period to ensure the reaction goes to completion. oc-praktikum.de The progress of the reaction can be monitored by observing the cessation of gas evolution. oc-praktikum.de Work-up of the reaction mixture typically involves filtration to remove the catalyst, followed by extraction and purification of the resulting saturated ester. oc-praktikum.de It is important to process the reaction mixture promptly after completion to avoid further reduction of the ester group to an alcohol. oc-praktikum.de

Table 1: Representative Conditions for the Hydrogenation of a Cinnamate (B1238496) Ester

| Parameter | Value | Reference |

| Substrate | Cinnamic acid ethyl ester | oc-praktikum.de |

| Reagent | Sodium borohydride | oc-praktikum.de |

| Catalyst | Nickel(II) chloride hexahydrate | oc-praktikum.de |

| Solvent | Ethanol | oc-praktikum.de |

| Temperature | 20°C (addition), 50°C (reaction) | oc-praktikum.de |

| Reaction Time | ~90 minutes after addition | oc-praktikum.de |

Dihydroxylation

The cinnamoyl double bond can be converted into a vicinal diol through dihydroxylation. This reaction can be performed to yield either syn or anti diols depending on the reagents employed. Syn-dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. khanacademy.org The mechanism of syn-dihydroxylation with osmium tetroxide involves the concerted formation of a cyclic osmate ester, which is then hydrolyzed to yield the diol. khanacademy.org

While specific research findings on the dihydroxylation of this compound are not prevalent, the general principles of alkene dihydroxylation are applicable. The use of catalytic amounts of osmium tetroxide in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common strategy to mitigate the toxicity and expense of the osmium reagent.

Epoxidation

Epoxidation of the cinnamoyl double bond introduces an epoxide ring, a versatile functional group that can undergo further transformations. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Another method for epoxidation, particularly for allylic alcohols, is the Sharpless asymmetric epoxidation, which utilizes a titanium(IV) isopropoxide catalyst, diethyl tartrate, and tert-butyl hydroperoxide (TBHP). orgsyn.org Although this compound is not an allylic alcohol, related epoxidation procedures can be adapted.

Caution should be exercised when working with peroxy compounds due to their potential for explosive decomposition. orgsyn.org Reactions are often run at low temperatures and behind a safety shield. orgsyn.org The workup for such reactions may involve the use of reducing agents to quench any remaining peroxide. orgsyn.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butylcinnamic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-tert-Butylcinnamic acid ethyl ester, ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of its constituent parts.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, ethyl, and tert-butyl protons. The aromatic protons typically appear as two doublets in the range of δ 7.2-7.6 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The vinylic protons of the trans-alkene will present as two doublets, one for the proton alpha to the carbonyl (δ ~6.4 ppm) and one for the proton beta to the carbonyl (δ ~7.7 ppm), with a large coupling constant (J ≈ 16 Hz) confirming the trans geometry. The ethyl group will be represented by a quartet for the methylene (B1212753) protons (–OCH₂–) around δ 4.2 ppm and a triplet for the methyl protons (–CH₃) at approximately δ 1.3 ppm. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at around δ 1.3 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. docbrown.info The carbonyl carbon of the ester is expected to resonate downfield, around δ 167 ppm. researchgate.net The vinylic carbons are predicted to appear at approximately δ 118 ppm and δ 144 ppm. The aromatic carbons will show four distinct signals, with the quaternary carbon attached to the tert-butyl group appearing around δ 155 ppm. The carbons of the ethyl group are expected at roughly δ 60 ppm (–OCH₂–) and δ 14 ppm (–CH₃). The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic shifts around δ 35 ppm and δ 31 ppm, respectively. Two-dimensional NMR techniques, such as COSY and HSQC, would further confirm these assignments by establishing proton-proton and proton-carbon correlations.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to vinyl) | 7.45 | d | ~8.5 |

| Aromatic (meta to vinyl) | 7.38 | d | ~8.5 |

| Vinylic (β to C=O) | 7.68 | d | ~16.0 |

| Vinylic (α to C=O) | 6.42 | d | ~16.0 |

| Ethyl (–OCH₂–) | 4.25 | q | ~7.1 |

| Ethyl (–CH₃) | 1.33 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 167.0 |

| Aromatic (C-tert-Butyl) | 155.0 |

| Vinylic (β to C=O) | 144.0 |

| Aromatic (C-H ortho to vinyl) | 127.8 |

| Aromatic (C-H meta to vinyl) | 125.8 |

| Vinylic (α to C=O) | 118.5 |

| Aromatic (C-vinyl) | 131.5 |

| Ethyl (–OCH₂–) | 60.5 |

| tert-Butyl (quaternary C) | 34.9 |

| tert-Butyl (–CH₃) | 31.2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₂₀O₂), the molecular weight is 232.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 232.

The fragmentation of esters is well-documented and follows predictable pathways. docbrown.inforsc.orgnist.gov For this compound, several characteristic fragmentation processes are expected:

Loss of the ethoxy group (•OCH₂CH₃): Cleavage of the C–O single bond adjacent to the carbonyl group would result in a prominent acylium ion at m/z 187. This is often a base peak or a very significant peak in the spectra of ethyl esters.

Loss of ethylene (B1197577) via McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen on the alkyl chain of the ester, which is not present in the ethyl group in a way that facilitates the classic rearrangement.

Fragmentation of the tert-butyl group: A characteristic loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 217. This is a common fragmentation for tert-butyl substituted aromatic compounds. nist.gov Subsequent loss of the entire tert-butyl group (•C(CH₃)₃) would result in a fragment at m/z 175.

Cleavage of the aromatic portion: The aromatic ring itself can undergo fragmentation, although the tropylium (B1234903) ion rearrangement seen with benzyl (B1604629) groups is less likely here. chemicalbook.com

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) would be useful for separating the compound from a mixture and obtaining its mass spectrum.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 232 | [C₁₅H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [M – CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 187 | [M – OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 175 | [M – C(CH₃)₃]⁺ | Loss of the tert-butyl radical |

| 159 | [M – OCH₂CH₃ – CO]⁺ | Loss of CO from the acylium ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic conjugation within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. researchgate.netchemicalbook.com As an α,β-unsaturated ester, a strong carbonyl (C=O) stretching vibration is expected in the range of 1715-1730 cm⁻¹. researchgate.net This is at a slightly lower wavenumber compared to saturated esters due to the conjugation with the C=C double bond. The C=C stretching of the alkene will appear around 1640 cm⁻¹. The spectrum will also show strong C–O stretching bands for the ester group in the region of 1300-1000 cm⁻¹. chemicalbook.com Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. C-H stretching vibrations from the aromatic, vinylic, and aliphatic parts of the molecule will be present just above and below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carbonyl (Ester) | C=O stretch | 1715 - 1730 |

| Alkene | C=C stretch | ~1640 |

| Aromatic | C=C stretch | 1600 - 1450 |

| Ester | C–O stretch | 1300 - 1000 |

| Aromatic/Vinylic | C–H stretch | 3100 - 3000 |

| Aliphatic (Ethyl, t-Butyl) | C–H stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds with conjugated systems. The extended π-system of this compound, which includes the benzene ring, the alkene, and the carbonyl group, is expected to give rise to strong UV absorption. Cinnamate (B1238496) derivatives are known to be effective UV filters, with a maximum absorption wavelength (λmax) typically in the UVB range. researchgate.net It is predicted that this compound will exhibit a strong absorption band with a λmax around 310 nm, corresponding to a π → π* electronic transition of the conjugated system. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide invaluable information on the bond lengths, bond angles, and conformation of this compound in the solid state. Furthermore, it would reveal details about the intermolecular interactions, such as van der Waals forces and potential C-H···O hydrogen bonds, that govern the crystal packing.

A crystallographic study would confirm the planarity of the cinnamate moiety and the trans configuration of the double bond. It would also define the rotational conformation of the ethyl ester and tert-butyl groups relative to the rest of the molecule.

Despite a thorough search of publicly available scientific databases, no crystal structure determination for this compound has been reported to date. While the crystal structure of an ethyl cinnamate-β-cyclodextrin guest-host complex has been determined, this does not represent the structure of the free compound. nih.gov The synthesis of a suitable single crystal and subsequent X-ray diffraction analysis would be required to obtain these definitive structural data.

Computational Chemistry and Molecular Modeling of 4 Tert Butylcinnamic Acid Ethyl Ester

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For 4-tert-butylcinnamic acid ethyl ester, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), all of which are crucial for predicting its chemical behavior.

Studies on similar cinnamic acid derivatives have demonstrated that substituents on the phenyl ring significantly influence these electronic properties. The tert-butyl group at the para position is an electron-donating group, which is expected to affect the electron density of the aromatic ring and the conjugated system. This, in turn, influences the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For substituted cinnamic acid derivatives, these values are sensitive to the nature and position of the substituents.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the regions around the carbonyl oxygen and the aromatic ring are expected to show negative potential (red and yellow), indicating susceptibility to electrophilic attack, while the hydrogen atoms are likely to have positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Representative Quantum Chemical Parameters Calculated by DFT for Substituted Cinnamic Acid Derivatives

| Parameter | Representative Value Range | Significance |

| HOMO Energy (eV) | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy (eV) | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 2.0 to 4.0 | Molecular polarity |

| Ionization Potential (eV) | 7.0 to 8.0 | Energy required to remove an electron |

| Electron Affinity (eV) | 0.5 to 1.5 | Energy released upon gaining an electron |

Note: The values in this table are representative and are based on DFT studies of various substituted cinnamic acid esters. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the nature of its interactions with surrounding molecules.

The conformational landscape of this compound is determined by the rotation around several single bonds, particularly the C-C bond linking the phenyl ring to the acrylic acid moiety and the C-O bond of the ester group. The bulky tert-butyl group may impose steric constraints that favor certain conformations. MD simulations can explore these rotational degrees of freedom to identify the most stable and frequently occurring conformers.

Intermolecular interactions play a crucial role in the physical properties and biological activity of a molecule. MD simulations can quantify the non-covalent interactions, such as van der Waals forces and hydrogen bonds, between this compound and solvent molecules or biological receptors. In an aqueous environment, the ester group can act as a hydrogen bond acceptor. The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Table 2: Representative Conformational and Interaction Parameters from MD Simulations of Aromatic Esters

| Parameter | Description | Representative Findings |

| Dihedral Angle (φ) | Rotation around the C(aromatic)-C(vinyl) bond | Predominantly planar or near-planar conformations are stable. |

| Dihedral Angle (ψ) | Rotation around the C-O bond of the ester | Multiple stable rotamers may exist, influencing the overall shape. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent | Varies with conformation, affecting solubility and binding. |

| Radial Distribution Function (g(r)) | Probability of finding a solvent molecule at a certain distance | Reveals the solvation shell structure around the molecule. |

| Interaction Energy | Strength of non-covalent interactions with surrounding molecules | Can be decomposed into electrostatic and van der Waals components. |

Note: The findings in this table are generalized from MD simulation studies on various aromatic esters and serve as an illustrative example.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Cinnamic acid derivatives have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. researchgate.net These activities are often attributed to their interaction with specific enzymes or receptors. For this compound, molecular docking studies can be performed to screen for potential biological targets and to elucidate the binding modes.

Potential biological targets for cinnamic acid esters include enzymes such as tyrosinase and cyclooxygenase (COX). researchgate.netjapsonline.com Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is relevant in cosmetics and for treating hyperpigmentation disorders. researchgate.netrsc.orgnih.govnih.govmdpi.com COX enzymes are involved in the inflammatory pathway, and their inhibition is a common strategy for anti-inflammatory drugs. japsonline.comnih.govresearchgate.netnih.gov

A molecular docking study would involve placing the 3D structure of this compound into the active site of a target protein. The docking algorithm would then explore different binding poses and score them based on the predicted binding affinity. The analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 3: Representative Molecular Docking Results of Cinnamic Acid Derivatives with Biological Targets

| Biological Target | Ligand (Analogous to Subject) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosinase | p-Coumaric acid ethyl ester | -6.0 to -8.0 | HIS, ASN, MET |

| Cyclooxygenase-2 (COX-2) | Ethyl-p-methoxycinnamate | -7.0 to -9.0 | ARG, TYR, SER |

| Matrix Metalloproteinase-2 (MMP-2) | Cinnamic acid derivatives | -7.5 to -9.5 | HIS, GLU, ALA |

Note: This table presents representative data from docking studies of various cinnamic acid derivatives with the specified biological targets. The binding affinity and interacting residues for this compound would need to be determined through a specific docking study.

Biological Activities and Mechanistic Investigations of 4 Tert Butylcinnamic Acid Ethyl Ester and Its Analogs

Antimicrobial Activity Studies

Cinnamic acid and its derivatives, including esters, are recognized for their antimicrobial properties against a wide range of bacteria and fungi. researchgate.netmdpi.com The core cinnamoyl nucleus is crucial for this activity, which can be significantly enhanced by the addition of various substituents to the phenyl ring. researchgate.net

In Vitro Efficacy Against Bacterial Strains

Derivatives of cinnamic acid have demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. Studies have investigated the antibacterial activity of various cinnamic acid-related compounds against strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.netmdpi.com For instance, while cinnamic acid itself shows activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 6.75 mM, the introduction of electron-withdrawing groups like chloro (Cl) and nitro (NO2) at the para position of the phenyl ring significantly improves this activity. researchgate.net

Certain derivatives have also shown potent activity against Mycobacterium tuberculosis. researchgate.netnih.gov Specifically, a derivative with a carboxylic acid at the para position exhibited an IC50 value of 0.045 µg/mL, highlighting the potential of these compounds in targeting significant pathogens. nih.gov The antibacterial efficacy is often linked to the specific chemical structure of the derivative. researchgate.net

Table 1: In Vitro Antibacterial Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Cinnamic Acid | Escherichia coli | MIC | 6.75 mM | researchgate.net |

| 4-Chlorocinnamic acid | Escherichia coli | MIC | 708 µM | researchgate.net |

| 4-Nitrocinnamic acid | Escherichia coli | MIC | 794 µM | researchgate.net |

| Piperidine-cinnamic acid derivative (24b) | Pseudomonas aeruginosa | MIC | 25–50 μg/mL | mdpi.com |

| Piperidine-cinnamic acid derivative (24c) | Escherichia coli | MIC | 12.5 μg/mL | mdpi.com |

| Isopropyl Cinnamate (B1238496) (Compound 18) | Staphylococcus aureus | MIC | 458.15 µM | nih.gov |

| Cinnamic Acid | Staphylococcus aureus | Growth Reduction | ~91% | mdpi.com |

In Vitro Efficacy Against Fungal Pathogens

Cinnamic acid esters have been systematically evaluated for their antifungal activities against various plant and human pathogenic fungi. nih.govnih.gov A study assessing a series of cinnamic acid esters against four plant pathogenic fungi found that nearly all tested compounds exhibited some level of inhibition at a concentration of 0.5 mM. nih.gov Several of these esters showed higher average activity than the commercial fungicide kresoxim-methyl, with average EC50 values ranging from 17.4 to 28.6 μg/mL. nih.gov

In studies against human pathogens, derivatives have been tested against Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes. nih.gov Butyl cinnamate demonstrated notable antifungal activity with a Minimum Inhibitory Concentration (MIC) of 626.62 µM. nih.gov Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as particularly potent against a panel of Candida species, with MIC values of 0.13 and 0.024 μmol/mL, respectively. nih.gov

Table 2: In Vitro Antifungal Activity of Cinnamic Acid Esters

| Compound/Derivative | Fungal Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Cinnamic Acid Ester (Compound C1) | Plant Pathogenic Fungi (average) | EC50 | 17.4 μg/mL | nih.gov |

| Cinnamic Acid Ester (Compound C2) | Plant Pathogenic Fungi (average) | EC50 | 18.5 μg/mL | nih.gov |

| Butyl Cinnamate (Compound 6) | Candida species | MIC | 626.62 µM | nih.gov |

| Ethyl 4-iodocrotonate | Candida albicans | MIC | 18 µg/mL | nih.gov |

| Ethyl 4-iodocrotonate | Aspergillus niger | MIC | 40 µg/mL | nih.gov |

| Methoxyethyl 4-chlorocinnamate (4) | Candida species | MIC | 0.13 µmol/mL | nih.gov |

| Perillyl 4-chlorocinnamate (11) | Candida species | MIC | 0.024 µmol/mL | nih.gov |

Mechanistic Elucidation of Antimicrobial Action (e.g., Membrane Disruption, Ergosterol (B1671047) Interaction, Enzyme Inhibition)

The antimicrobial effects of cinnamic acid derivatives are attributed to several mechanisms of action. A primary mode of antifungal activity involves interaction with the fungal plasma membrane. nih.gov Studies have shown that certain cinnamic acid esters, such as butyl cinnamate, directly interact with ergosterol, a critical sterol component of the fungal cell membrane that regulates fluidity and cell growth. nih.gov This interaction disrupts the membrane's integrity. The addition of exogenous ergosterol to the test medium was found to increase the MIC of these compounds, supporting the hypothesis that they either bind directly to ergosterol or inhibit its synthesis. nih.gov

Another proposed mechanism is the inhibition of crucial enzymes. nih.gov Molecular docking studies suggest that 4-chlorocinnamic acid esters have a good affinity for the active site of 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway. nih.gov Inhibition of this enzyme disrupts fungal membrane formation. Furthermore, some research indicates that the fungitoxicity of certain esters, like 4-substituted crotonic acid esters, may be due to a nucleophilic reaction involving sulfhydryl (SH)-containing compounds within the fungal cell, such as cysteine and glutathione. nih.gov

Structure-Activity Relationships (SAR) in Antimicrobial Efficacy for Cinnamic Acid Esters

The antimicrobial potency of cinnamic acid esters is significantly influenced by their chemical structure. nih.gov Two main factors determine the activity: the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety. researchgate.netnih.gov

Phenyl Ring Substitution : The presence, type, and position of substituents on the phenyl ring are critical. researchgate.net Studies on E. coli have shown that adding electron-withdrawing groups, such as a nitro (NO2) or chloro (Cl) group at the para position, enhances antibacterial activity compared to the unsubstituted cinnamic acid. researchgate.net Similarly, for anti-tuberculosis activity, an electron-withdrawing group at the para position was found to be favorable. nih.gov

Anticancer Activity Research

Cinnamic acid derivatives have also been investigated for their potential as anticancer agents, demonstrating antiproliferative and cytotoxic effects in various cancer cell lines.

In Vitro Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

A variety of cinnamic acid amides and esters have been synthesized and evaluated for their anticancer properties against different cancer cell lines, including colorectal, breast, and cervical cancer. unimi.itnih.gov

In a study on colorectal cancer (CRC) cells, a series of piperoniloyl and cinnamoyl-based amides were tested. unimi.it Compounds derived from 3,4-methylenedioxy cinnamic acid showed promising antiproliferative properties, reducing cell viability by up to 40% at a 100 μM concentration in HCT116 cells. unimi.it One specific amide derivative, compound 9f, was effective against multiple colon tumor cell lines (HCT116, SW480, LoVo, HT29) by inducing G1 cell cycle arrest and apoptosis. unimi.it

The cytotoxic effects are often dose-dependent. nih.gov For example, an ethyl acetate (B1210297) extract containing cinnamic acid derivatives significantly reduced the viability of MCF-7 breast cancer cells in a concentration-dependent manner, with a 5 µg/mL concentration causing a reduction to 54.33% viability after 72 hours. nih.gov Other studies have also shown that cinnamic acid derivatives can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov

Table 3: In Vitro Anticancer Activity of Cinnamic Acid Derivatives

| Compound Class/Derivative | Cancer Cell Line | Effect | Result | Reference |

|---|---|---|---|---|

| 3,4-methylenedioxy cinnamic amides (7a-d) | HCT116 (Colorectal) | Antiproliferative | ~40% reduction in cell viability at 100 µM | unimi.it |

| Cinnamic amide derivative (9f) | HCT116, SW480, LoVo, HT29 (Colorectal) | Cell Cycle Arrest & Apoptosis | Upregulated p21, induced G1 arrest | unimi.it |

| Ethyl acetate extract (containing cinnamic derivatives) | MCF-7 (Breast) | Cytotoxic | Cell viability reduced to 54.33% at 5 µg/mL after 72h | nih.gov |

| Ethyl acetate extract (containing cinnamic derivatives) | HT-29 (Colon) | Antiproliferative | Cell viability reduced to 62.36% at 25 µg/mL after 24h | nih.gov |

| Ethyl acetate extract (containing cinnamic derivatives) | HeLa (Cervical) | Antiproliferative | Cell viability reduced to 76.10% at 25 µg/mL after 24h | nih.gov |

| Cinnamic acid derivative (52) from propolis | CWR22Rv1 (Prostate) | Cytotoxic | Killed 90% of cells at 30 µM | nih.gov |

Investigations into Molecular Targets and Signaling Pathways (e.g., Glutaminolysis Inhibition)

While specific studies detailing the molecular targets of 4-tert-butylcinnamic acid ethyl ester in cancer are limited, research on analogous cinnamic acid derivatives provides valuable insights into potential mechanisms of action. A significant body of work has explored the role of related compounds in inhibiting cancer cell proliferation by targeting essential metabolic pathways and inducing programmed cell death. nih.gov, nih.gov

One of the key anticancer mechanisms identified for cinnamic acid analogs is the induction of apoptosis. nih.gov For instance, studies on phenethyl esters of cinnamic acid have demonstrated their ability to trigger apoptosis in human oral squamous cell carcinoma cell lines. nih.gov This process was evidenced by the stimulated cleavage of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Although not directly investigating this compound, this finding suggests that a primary molecular mechanism for this class of compounds could be the activation of intrinsic cell death pathways within tumor cells. nih.gov

Furthermore, the broader class of cinnamic acid derivatives has been recognized for its potential to act on cancer cells through various mechanisms. researchgate.net, nih.gov While glutaminolysis inhibition is a key area of interest in cancer metabolism, current research more directly connects other amino acid analogs, such as L-γ-methyleneglutamic acid amides and their ethyl and tert-butyl esters, to this specific pathway. nih.gov, researchgate.net, nih.gov, chemrxiv.org The potential for cinnamic acid esters to interfere with glutamine metabolism remains an area for future investigation.

Structure-Activity Relationships (SAR) in Anticancer Properties for Cinnamic Acid Esters

The anticancer efficacy of cinnamic acid esters is highly dependent on their chemical structure, a concept explored through Structure-Activity Relationship (SAR) studies. nih.gov, researchgate.net Research indicates that the core cinnamoyl fragment, characterized by an aromatic ring conjugated with a double bond, is a vital component for biological activity. scielo.br, researchgate.net

Several key structural modifications have been shown to influence the cytotoxic potential of these esters:

Ester vs. Amide: Cinnamic esters generally exhibit greater anticancer activity compared to their corresponding amides. researchgate.net

Saturation of Double Bond: The α,β-unsaturated double bond in the cinnamic acid structure is critical. Loss of this unsaturation can lead to a decrease in anticancer activity. researchgate.net

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring significantly impact potency. In a study of eighteen different cinnamic acid esters, a 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate derivative was identified as the most potent against several human tumor cell lines, including colon carcinoma (HCT-116), prostate (PC3), and astrocytoma (SNB-19). scielo.br

The following table includes data from a study on various cinnamic acid esters against the HCT-116 colon carcinoma cell line, illustrating the impact of different structural features on anticancer activity. scielo.br

| Compound | IC₅₀ (µM) against HCT-116 |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | 16.2 |

| Reference Compounds from the study for comparison | |

| Cinnamic acid (1a) | > 250 |

| p-Methoxycinnamic acid (2a) | > 250 |

| Ferulic acid (3a) | > 250 |

Table showing the half maximal inhibitory concentration (IC₅₀) values, indicating the potency of the compounds against the HCT-116 cell line.

Anti-inflammatory Activity Assessments

Cinnamic acid and its esters are recognized for their anti-inflammatory properties, which have been evaluated in various experimental models. mdpi.com, researchgate.net

In Vitro Cellular Model Studies on Inflammatory Responses

In vitro studies using cellular models are fundamental for screening and elucidating the anti-inflammatory effects of chemical compounds. For cinnamic acid derivatives, these studies often involve challenging immune cells, such as macrophages, with inflammatory stimuli like lipopolysaccharide (LPS) and then measuring the subsequent reduction in inflammatory mediators. researchgate.net, nih.gov

Key findings from in vitro studies on cinnamic acid esters and related extracts include:

Inhibition of Nitric Oxide (NO) Production: In LPS-stimulated RAW 264.7 macrophage cells, ethyl acetate extracts containing cinnamic acid derivatives have been shown to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. tapchinghiencuuyhoc.vn, nih.gov Some synthesized cinnamic acid derivatives demonstrated a concentration-dependent inhibition of NO production, with one monoethylene glycol mono-ibuprofen conjugate showing an IC₅₀ value as low as 0.002 mM. researchgate.net

Reduction of Pro-inflammatory Cytokines: The anti-inflammatory action of these compounds extends to the downregulation of pro-inflammatory cytokines. nih.gov In LPS-induced RAW264.7 cells, treatment with an ethyl acetate extract of Belamcanda chinensis, which contains cinnamates, led to a concentration-dependent decrease in the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov

Cyclooxygenase (COX) Enzyme Inhibition: A direct enzymatic assay revealed that ethyl-p-methoxycinnamate, an analog of the title compound, non-selectively inhibited both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC₅₀ values of 1.12 µM and 0.83 µM, respectively. mdpi.com This inhibition is a well-established mechanism for many anti-inflammatory drugs. mdpi.com

The table below summarizes the inhibitory effects of ethyl-p-methoxycinnamate on COX enzymes compared to a standard drug. mdpi.com

| Compound | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |

| Ethyl-p-methoxycinnamate | 1.12 | 0.83 |

| Indomethacin (Standard) | 0.33 | 0.51 |

Mechanistic Insights into Anti-inflammatory Pathways (e.g., NF-κB Modulation, Prostaglandin (B15479496) Synthesis)

The anti-inflammatory effects of cinnamic acid esters are rooted in their ability to modulate key signaling pathways that govern the inflammatory response.

One of the primary mechanisms is the inhibition of prostaglandin synthesis . nih.gov Prostaglandins are lipid compounds that drive processes of pain and inflammation. nih.gov Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. nih.gov As demonstrated with ethyl-p-methoxycinnamate, the ability of cinnamic acid esters to directly inhibit COX-1 and COX-2 activity blocks the production of prostaglandins, thereby reducing the inflammatory response. nih.gov, mdpi.com

Another critical pathway is the modulation of Nuclear Factor-kappa B (NF-κB) . nih.gov, nih.gov NF-κB is a protein complex that acts as a transcription factor, controlling the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov It is known that certain plant-derived compounds, such as coumaroyl esters, can exert their anti-inflammatory effects by inhibiting TNFα- and LPS-induced NF-κB activation. nih.gov The cinnamic acid residue is considered a key structural feature for this anti-inflammatory potency, suggesting that modulation of the NF-κB pathway is a likely mechanism for this compound and its analogs. researchgate.net

Structure-Activity Relationships (SAR) in Anti-inflammatory Potency

The anti-inflammatory potency of cinnamic acid derivatives is intrinsically linked to their molecular structure. The cinnamoyl portion is considered a crucial element for this activity. researchgate.net Studies comparing different esters have shown that the nature of the alcohol group significantly influences efficacy. For example, in a test comparing the anti-inflammatory effects of various cinnamates, pulegyl cinnamate demonstrated particularly noteworthy activity. mdpi.com

The substitution pattern on the aromatic ring also plays a role. Derivatives like (E)-3,4-dimethoxy-phenyl)acrylic acid are noted for their anti-inflammatory potential, which is attributed to the cinnamic residue. researchgate.net While a specific SAR study focusing solely on the anti-inflammatory properties of a wide range of cinnamic esters is not as detailed as for anticancer activity, the available evidence confirms that modifications to both the phenyl ring and the ester group can fine-tune the anti-inflammatory response. mdpi.com, researchgate.net

Antioxidant Activity Investigations

Investigations into the antioxidant activity of cinnamic acid esters have revealed several key points:

Radical Scavenging Activity: Cinnamic acid derivatives have been tested for their capacity to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anions. nih.gov, researchgate.net

Influence of Esterification: Interestingly, studies comparing cinnamic acids to their corresponding C10 esters found that the free acids exhibited a markedly higher scavenging capacity toward both superoxide radicals and hydrogen peroxide in an aqueous environment. nih.gov This suggests that esterification of the carboxylic group can modulate the antioxidant activity, potentially by altering the compound's hydrophobicity and access to radicals in different phases. nih.gov, nih.gov

Impact of Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the phenyl ring are critical for antioxidant activity. mdpi.com For instance, ferulic acid and p-coumaric acid, which are hydroxylated cinnamic acids, demonstrate more pronounced scavenger activity than cinnamic acid itself. nih.gov

Related Structures: The 2,4-di-tert-butyl substitution pattern on a phenol (B47542) ring, which is structurally related to 4-tert-butylcinnamic acid, is found in the compound 2,4-di-tert-butylphenol. nih.gov This compound has been identified as a potent antioxidant, capable of scavenging ABTS radical anions in a dose-dependent manner and protecting cells against oxidative stress. nih.gov, mdpi.com

The antioxidant potential of a compound is often quantified by its IC₅₀ value (the concentration required to scavenge 50% of free radicals). The table below shows comparative IC₅₀ values from a DPPH scavenging assay. researchgate.net

| Compound/Extract | IC₅₀ (µg/ml) |

| Ascorbic Acid (Standard) | 50.56 |

| Ziziphus Bark Extract | 1.79 |

| Ziziphus Leaves Extract | 124.43 |

Table showing the IC₅₀ values from a DPPH radical scavenging assay, indicating the concentration needed for 50% inhibition. Lower values indicate higher antioxidant activity.

Radical Scavenging Assays and Oxidative Stress Mitigation

The antioxidant potential of cinnamic acid derivatives is often attributed to their ability to act as chain-breaking antioxidants. nih.gov This activity is linked to the capacity of the phenolic hydroxyl group to donate a hydrogen atom or an electron, forming a stable phenoxyl radical that can be delocalized by resonance. nih.gov The mitigation of oxidative stress involves various mechanisms, including the scavenging of reactive oxygen species (ROS), which converts them into more stable or non-radical species. nih.gov

Research into a series of 4-hydroxycinnamic ethyl ester derivatives has sought to delineate the structural features required for radical scavenging and metal chelation. In these studies, monomeric compounds, including an ethyl ester with a tert-butyl group, were evaluated. It was found that most monomeric 4-hydroxycinnamic ethyl esters displayed relatively low radical scavenging properties. nih.gov An exception was a highly lipophilic tert-butyl derivative, which showed notable activity. nih.gov

Further studies comparing various cinnamic acids to their C10 ester derivatives found that the free acids generally exhibited higher scavenging activity against hydrogen peroxide and superoxide radicals than their corresponding esters. nih.gov For instance, the capacity to neutralize hydrogen peroxide, as measured by luminol-amplified chemiluminescence, decreased in the order of ferulic acid > cumaric acid > cumaric C10-ester > cinnamic acid > ferulic C10-ester > cinnamic C10-ester. nih.gov A similar trend was observed for superoxide radical scavenging. nih.gov This suggests that while esterification can increase lipophilicity, it may decrease direct radical scavenging efficacy in some contexts.

| Compound | Target Radical | Scavenging Activity Trend |

| Ferulic Acid | Hydrogen Peroxide | Higher |

| Cumaric Acid | Hydrogen Peroxide | High |

| Cumaric C10-Ester | Hydrogen Peroxide | Moderate |

| Cinnamic Acid | Hydrogen Peroxide | Moderate |

| Ferulic C10-Ester | Hydrogen Peroxide | Low |

| Cinnamic C10-Ester | Hydrogen Peroxide | Lower |

| Cumaric Acid | Superoxide Radical | Highest |

| Ferulic Acid | Superoxide Radical | High |

| Cinnamic Acid | Superoxide Radical | Moderate |

| Cumaric C10-Ester | Superoxide Radical | Low |

| Ferulic C10-Ester | Superoxide Radical | Lower |

| Cinnamic C10-Ester | Superoxide Radical | Lowest |

This table is generated based on the relative scavenging activity data presented in the text. nih.gov

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, cinnamic acid esters can exert protective effects within cells by modulating endogenous antioxidant systems. Ferulic acid ethyl ester (FAEE), an analog of the target compound, has been shown to protect neurons against amyloid beta-peptide (Aβ)-induced oxidative stress and neurotoxicity. nih.gov

Pre-treatment of primary hippocampal cultures with FAEE significantly attenuated Aβ-induced cell death, the accumulation of intracellular ROS, protein oxidation, and lipid peroxidation. nih.gov The protective mechanism of FAEE is linked to its ability to induce a cellular stress response. Specifically, FAEE treatment increases the levels of protective proteins such as heme oxygenase-1 (HO-1) and heat shock protein 72 (HSP72). nih.gov These proteins play a crucial role in the cytoprotection of neuronal cells against oxidative insults. nih.gov This suggests that the antioxidant effects of compounds like this compound may not only stem from direct interaction with radicals but also from the upregulation of the cell's own defense mechanisms. nih.gov

Structure-Activity Relationships (SAR) in Antioxidant Capacity

The antioxidant capacity of cinnamic acid derivatives is highly dependent on their molecular structure. Key structural features that influence activity include the substitution pattern on the aromatic ring and the nature of the group at the carboxylic acid position.

The presence and position of hydroxyl (-OH) groups on the benzene (B151609) ring are critical. The antioxidant capacity of cinnamic acids esterified to porous starch was found to follow the order: sinapic acid > ferulic acid > p-coumaric acid > cinnamic acid. nih.gov This trend is attributed to the presence of phenolic hydroxyl groups with hydrogen-donating abilities. nih.gov Furthermore, electron-donating groups (like methoxy (B1213986) groups) at the ortho or para positions relative to the hydroxyl group enhance hydrogen-donating ability and the stability of the resulting radical, thereby increasing antioxidant capacity. nih.gov

Esterification of the carboxylic acid group has a variable effect. Theoretical studies have identified three primary antioxidant mechanisms: Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer followed by Proton Transfer (SETPT). researchgate.net In nonpolar environments, HAT is the preferred mechanism, whereas SPLET is favored in polar media like water and ethanol (B145695). researchgate.net Esterification of the carboxylic group can lead to lower antioxidant capacities in aqueous-based assays (like ABTS), potentially due to the compound's hydrophobicity. nih.gov Conversely, esters may show improved activity in more hydrophobic environments or assays (like DPPH), where they have better solubility. nih.gov

A study on 4-hydroxycinnamic ethyl ester derivatives found that a highly lipophilic tert-butyl derivative was a more effective radical scavenger than other less lipophilic monomeric esters. nih.gov This highlights the role of lipophilicity, governed by substituents like the tert-butyl group and the ethyl ester, in influencing antioxidant activity, likely by affecting the compound's ability to access and interact with lipid-soluble radicals.

Other Potential Biological Activities of this compound (based on general cinnamic acid ester research)

Enzyme Inhibition Studies (e.g., α-glucosidase)

Cinnamic acid derivatives are recognized as a class of α-glucosidase inhibitors, which are therapeutic targets for managing postprandial hyperglycemia. tandfonline.comtandfonline.com The inhibitory activity is influenced by the substitution on the phenyl ring and modifications to the carboxylic acid group. ui.ac.id

A study investigating various cinnamic acid derivatives found that 4-methoxy-trans-cinnamic acid and its ethyl ester analog, 4-methoxy-trans-cinnamic acid ethyl ester, exhibited the most potent inhibitory activity against α-glucosidase among the tested compounds. nih.gov This suggests that an electron-donating group at the 4-position, such as a methoxy group, is favorable for activity. Increasing the bulkiness of 4-alkoxy substituents was shown to decrease inhibitory activity. nih.gov Interestingly, the inhibition kinetics differed between the acid and its ester; 4-methoxy-trans-cinnamic acid was a noncompetitive inhibitor, whereas its ethyl ester was a competitive inhibitor. nih.gov

Other research has identified caffeic acid, ferulic acid, and isoferulic acid as potent inhibitors of intestinal maltase. tandfonline.com The presence of an α,β-unsaturated carbonyl group and hydroxyl groups on the aromatic ring are considered critical features for α-glucosidase inhibition. nih.gov

| Compound | Target Enzyme | Inhibition Type | IC50 (mM) |

| 4-Methoxy-trans-cinnamic acid ethyl ester | α-glucosidase | Competitive | Not specified |

| 4-Methoxy-trans-cinnamic acid | α-glucosidase | Noncompetitive | Not specified |

| Caffeic Acid | Intestinal Maltase | Mixed | 0.74 ± 0.01 |

| Ferulic Acid | Intestinal Maltase | Mixed | 0.79 ± 0.04 |

| Isoferulic Acid | Intestinal Maltase | Mixed | 0.76 ± 0.03 |

| Ferulic Acid | Intestinal Sucrase | Mixed | 0.45 ± 0.01 |

| Isoferulic Acid | Intestinal Sucrase | Mixed | 0.45 ± 0.01 |

This table compiles data from studies on various cinnamic acid derivatives. tandfonline.comnih.gov

Given that this compound possesses an esterified carboxyl group and a bulky alkyl group at the 4-position, it could potentially exhibit α-glucosidase inhibitory activity, though the bulky tert-butyl group might influence its potency compared to a methoxy group. nih.gov

Interactions with Biomembrane Models

The interaction of small molecules with cell membranes is fundamental to their biological activity. nih.gov Model lipid membranes, such as liposomes and monolayers, are used to study these interactions. nih.gov For phenolic compounds like cinnamic acid derivatives, lipophilicity and the protonation state of the carboxylic group are key determinants of their ability to interact with and penetrate lipid bilayers. researchgate.net

Studies have shown that the polarity of cinnamic acid derivatives influences their effect on membrane structure. Less polar compounds, such as styrenes derived from phenolic acids, have greater effects on lipid membrane structure compared to their more polar acid counterparts. researchgate.net Non-polar substances are generally expected to enter the lipid bilayer more easily. researchgate.net The esterification of the carboxylic acid group in cinnamic acid derivatives increases their lipophilicity, which would likely enhance their ability to penetrate or embed within the hydrophobic core of the biomembrane. This increased interaction could be crucial for accessing intracellular targets or modulating membrane-bound enzyme functions. The presence of a bulky, lipophilic tert-butyl group on this compound would further augment this hydrophobicity, suggesting a strong potential for interaction with and perturbation of lipid biomembranes. nih.gov

Metabolic Pathways and Biotransformation of 4 Tert Butylcinnamic Acid Ethyl Ester

In Vitro Enzymatic Metabolism Studies

In the absence of direct experimental data for 4-tert-butylcinnamic acid ethyl ester, in vitro studies on related compounds provide a framework for predicting its enzymatic metabolism. The primary enzymatic reactions expected to be involved are ester hydrolysis and oxidative metabolism.

Ester Hydrolysis: The ethyl ester group is a key site for metabolic activity. Carboxylesterases, a class of enzymes abundant in the liver and other tissues, are known to catalyze the hydrolysis of ester bonds. This reaction would cleave the ester, yielding 4-tert-butylcinnamic acid and ethanol (B145695). The enzymatic hydrolysis of various cinnamic acid esters has been documented, supporting the likelihood of this pathway. For instance, the synthesis and hydrolysis of cinnamic acid esters can be achieved using lipases and esterases ethz.chresearchgate.netnih.govgoogle.com.

Oxidative Metabolism: The cytochrome P450 superfamily of enzymes plays a crucial role in the phase I metabolism of a wide array of xenobiotics by catalyzing oxidative reactions mdpi.com. For this compound, CYP-mediated oxidation is likely to occur at the tert-butyl group and the aromatic ring. Studies on structurally similar compounds, such as p-tert-butyltoluene, have shown that both the alkyl and tert-butyl groups are susceptible to oxidation, leading to the formation of alcohol and carboxylic acid derivatives sci-hub.se. The metabolism of butylated hydroxytoluene (BHT), which also contains a tert-butyl group, involves oxidation of this group nih.govmdpi.com.

Based on these analogous pathways, it is plausible that in vitro incubation of this compound with liver microsomes in the presence of NADPH would result in the formation of hydroxylated metabolites.

| Enzyme Class | Predicted Reaction | Substrate | Expected Product |

| Carboxylesterases | Ester Hydrolysis | This compound | 4-tert-Butylcinnamic acid, Ethanol |

| Cytochrome P450 | Hydroxylation of tert-butyl group | This compound | 4-(1-hydroxy-tert-butyl)cinnamic acid ethyl ester |

| Cytochrome P450 | Aromatic Hydroxylation | This compound | Hydroxylated aromatic ring derivatives |

| Cytochrome P450 | Oxidation of the vinyl group | This compound | Epoxide derivatives |

Identification of Metabolites

Based on the predicted enzymatic activities, a series of metabolites can be postulated for this compound. The identification of these metabolites in an in vitro system would typically involve techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary metabolite resulting from ester hydrolysis would be 4-tert-butylcinnamic acid . This is expected to be a major metabolic pathway.

Further oxidative metabolism of the parent ester or its hydrolyzed acid metabolite could lead to a variety of phase I metabolites.

Hydroxylation of the tert-butyl group: This would result in the formation of an alcohol. For example, the metabolism of p-tert-butyltoluene yields alcohol derivatives from the oxidation of the tert-butyl group sci-hub.se. A similar reaction with this compound would produce 4-(1-hydroxy-tert-butyl)cinnamic acid ethyl ester . Subsequent oxidation could lead to the corresponding carboxylic acid.

Aromatic hydroxylation: The phenyl ring is also a potential site for hydroxylation, leading to various phenolic derivatives. The metabolism of cinnamic acid itself can involve hydroxylation to form p-coumaric acid nih.govchalmers.se.

Oxidation of the acrylic side chain: The double bond in the cinnamic acid moiety could be a target for epoxidation, followed by hydrolysis to a diol.

Following these initial phase I transformations, the resulting metabolites, particularly those with hydroxyl or carboxyl groups, could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

| Putative Metabolite | Metabolic Reaction | Precursor |

| 4-tert-Butylcinnamic acid | Ester Hydrolysis | This compound |

| 4-(1-Hydroxy-tert-butyl)cinnamic acid ethyl ester | Hydroxylation of tert-butyl group | This compound |

| 4-(1-Hydroxy-tert-butyl)cinnamic acid | Ester Hydrolysis & Hydroxylation | This compound |

| Hydroxylated aromatic derivatives | Aromatic Hydroxylation | This compound or 4-tert-Butylcinnamic acid |

| Epoxide and Diol derivatives | Oxidation of the vinyl group | This compound or 4-tert-Butylcinnamic acid |

It is important to reiterate that these metabolic pathways and the identified metabolites are putative and are inferred from the metabolism of structurally related compounds. Definitive identification and characterization would require dedicated in vitro and in vivo metabolism studies on this compound.

Applications and Future Directions in Chemical Research

4-tert-Butylcinnamic Acid Ethyl Ester as a Precursor for Novel Compound Synthesis

The chemical structure of this compound, featuring a reactive double bond, an ester group, and an aromatic ring, makes it a valuable starting material for the synthesis of a variety of organic compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. youtube.com For instance, the hydrolysis of the ethyl ester to free cinnamic acid can be achieved via reflux with a base like potassium hydroxide. youtube.com The resulting cinnamic acid can then be purified by recrystallization. youtube.com

The tert-butyl group on the phenyl ring provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions at other positions of the molecule. This feature is particularly useful in designing molecules with specific three-dimensional structures. Furthermore, the double bond can undergo a range of addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce new functional groups and create more complex molecular architectures.

Research has shown that tert-butyl esters can be selectively deprotected under mild conditions. organic-chemistry.org For example, the reaction of tert-butyl esters with thionyl chloride at room temperature can yield acid chlorides, while other esters like methyl or ethyl remain unreactive. organic-chemistry.org This selectivity allows for the strategic unmasking of a carboxylic acid group in a multi-step synthesis. Additionally, synthetic routes starting from L-pyroglutamic acid have been developed to produce tert-butyl and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for potential use in cancer therapy. nih.gov

Theoretical Design of Prodrugs and Enhanced Delivery Systems Utilizing Ester Linkages

The ester linkage in this compound is a key feature for its potential application in prodrug design. scirp.org Prodrugs are inactive or less active drug derivatives that are converted into their active form within the body through enzymatic or chemical processes. scirp.org The primary goal of a prodrug strategy is to improve the pharmacokinetic or pharmacodynamic properties of a parent drug, such as its solubility, stability, and bioavailability. scirp.orgscirp.org

Ester prodrugs are a common and effective strategy to mask polar functional groups, like carboxylic acids, thereby increasing the lipophilicity and membrane permeability of a drug. nih.gov The ester bond is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active carboxylic acid. nih.gov This approach has been successfully used in many marketed drugs.

The design of ester prodrugs can be tailored to control the rate and location of drug release. numberanalytics.com For instance, sterically hindered esters are hydrolyzed more slowly, leading to a sustained release of the active drug. numberanalytics.com In the context of this compound, the ethyl ester could be hydrolyzed to release the active 4-tert-butylcinnamic acid. The bulky tert-butyl group could also influence the rate of this enzymatic cleavage.

Advanced prodrug strategies include attaching the drug to a carrier molecule, such as a polymer or a sugar, via an ester linkage. scirp.org This can enhance water solubility, facilitate targeted delivery, and prolong the therapeutic effect. scirp.orgnih.gov For example, sugar-ester prodrugs can utilize glucose transporters for targeted delivery. scirp.org

Role in the Development of Medicinal Chemistry Scaffolds

The cinnamic acid framework is a well-established scaffold in medicinal chemistry, known for its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govnih.gov The term "scaffold" refers to a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. The 4-tert-butylcinnamic acid structure, in particular, has been explored for the development of new therapeutic agents.

The versatility of the cinnamic acid scaffold allows for modifications at the carboxylic acid group, the phenyl ring, and the alkene double bond, leading to a diverse set of derivatives. beilstein-journals.org For example, researchers have synthesized novel oleanolic acid and glycyrrhetinic acid derivatives with cinnamic acid esters and evaluated their cytotoxicity against various cancer cell lines. nih.gov

The introduction of a tert-butyl group on the phenyl ring can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. This substituent can also influence the binding affinity and selectivity of the compound for its biological target. Cinnamic acid derivatives have been investigated as inhibitors of various enzymes, including protein kinases and matrix metalloproteinases, which are implicated in diseases like cancer. nih.govbiointerfaceresearch.com

Emerging Research Areas for Cinnamic Acid Ethyl Esters

The field of cinnamic acid chemistry is continually evolving, with researchers exploring new applications for its derivatives. Some of the emerging research areas for cinnamic acid ethyl esters include:

Acaricides: A study on the acaricidal activity of 25 different ethyl cinnamate (B1238496) derivatives against Psoroptes cuniculi (a mange mite) found that many of the compounds showed varying degrees of activity. jst.go.jpresearchgate.net This suggests that ethyl cinnamate derivatives could be promising lead compounds for the development of new acaricides. jst.go.jpresearchgate.net

Plasticizers: Cinnamic acid esters, including ethyl cinnamate, have been investigated as environmentally friendly plasticizers for polyvinyl chloride (PVC). mdpi.com These esters have been shown to improve the ductility of PVC films. mdpi.com

Antimicrobial Agents: Research has shown that cinnamic acid esters can exhibit antimicrobial activity. mdpi.com For instance, ethyl cinnamate has demonstrated activity against various fungal and bacterial strains. mdpi.com

Antiviral Agents: Recent studies have explored the antiviral potential of esters of cinnamic acids with quercetin (B1663063), showing activity against a broad spectrum of coronaviruses. nih.gov

Organic Synthesis and Materials Science: Cinnamic acid and its esters are used in the synthesis of other organic compounds and in the development of new materials. njchm.com For example, they can be used to create photosensitive resins and as heat stabilizers for polymers. njchm.com

Enzymatic Synthesis: There is growing interest in the use of enzymes for the synthesis of ethyl cinnamate to develop greener and more efficient industrial processes. researchgate.net

Compound Information Table

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-Butylcinnamic acid ethyl ester, and how can reaction efficiency and purity be validated?

- Methodology :

-

Esterification : Acid-catalyzed esterification of 4-tert-butylcinnamic acid with ethanol, using H₂SO₄ or p-toluenesulfonic acid as catalysts. Monitor reaction progress via thin-layer chromatography (TLC) .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity using HPLC (≥98% purity threshold) .

-

Validation : Nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation, and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .

- Data Table :

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 75–85 | 97–99 |

| Microwave-assisted | PTSA | 88–92 | 98–99 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet), ethyl ester protons (δ ~4.2 ppm, quartet), and cinnamic acid aromatic protons (δ ~6.3–7.6 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and conjugated C=C stretch at ~1630 cm⁻¹ .

- GC-MS : Use a DB-5 column for separation; monitor molecular ion [M⁺] at m/z 260 and fragmentation patterns (e.g., loss of ethyl group, m/z 213) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolysis to 4-tert-butylcinnamic acid) via HPLC .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the cinnamic moiety .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Steric Effects : Compare reaction rates with/without the tert-butyl group in Friedel-Crafts alkylation. Use computational modeling (DFT) to analyze steric hindrance .

- Electrophilic Aromatic Substitution : Monitor regioselectivity in nitration (HNO₃/H₂SO₄) using ¹H NMR; tert-butyl groups direct substitution to para positions .

Q. What strategies can resolve contradictions in concentration-dependent activity data during kinetic studies?

- Methodology :

- Multivariate Analysis : Apply principal component analysis (PCA) to GC-MS datasets to identify co-eluting contaminants or matrix effects .

- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to account for non-monotonic behavior in enzyme inhibition assays .

Q. Can computational models predict the biological activity of this compound derivatives against viral proteases?

- Methodology :

-

Molecular Docking : Screen derivatives against SARS-CoV-2 Mpro (PDB ID: 6LU7) using AutoDock Vina. Prioritize compounds with binding energies ≤ −8.0 kcal/mol .

-

QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in protease inhibition assays .

- Data Table :

| Derivative | Binding Energy (kcal/mol) | IC₅₀ (µM) |

|---|---|---|

| Parent compound | −7.8 | 12.5 |

| 4-NO₂ substitution | −9.1 | 3.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。